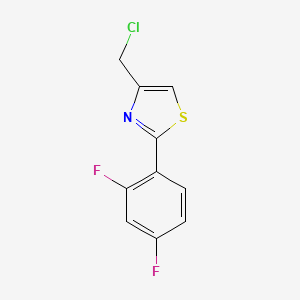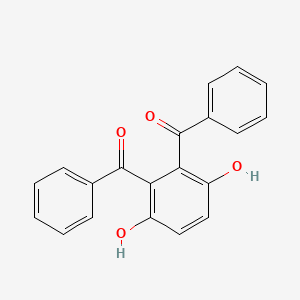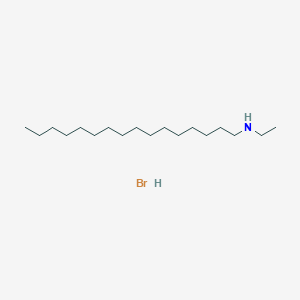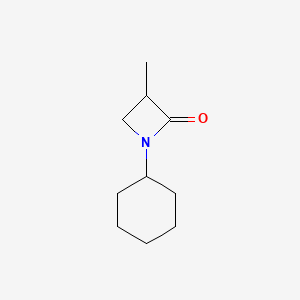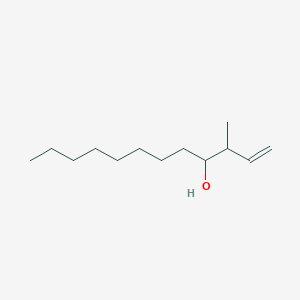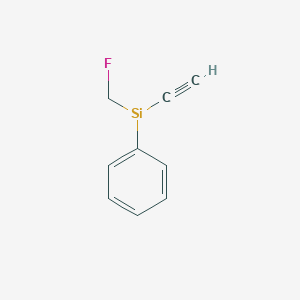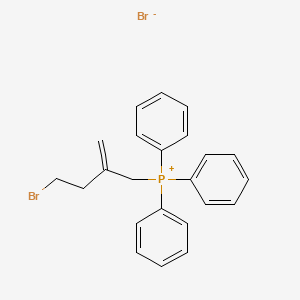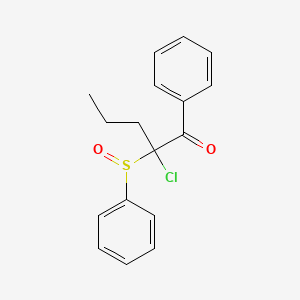
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one is an organic compound that features a benzenesulfinyl group, a chloro group, and a phenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one typically involves the reaction of benzenesulfinyl chloride with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a benzenesulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the chloro group or to convert the benzenesulfinyl group to a benzenesulfide group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonyl)-2-chloro-1-phenylpentan-1-one.
Reduction: Formation of 2-(Benzenesulfide)-2-chloro-1-phenylpentan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The chloro group may also participate in electrophilic interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
2-Chloro-1-phenylpentan-1-one: Lacks the benzenesulfinyl group.
2-(Benzenesulfide)-2-chloro-1-phenylpentan-1-one: Contains a sulfide group instead of a sulfinyl group.
Uniqueness
2-(Benzenesulfinyl)-2-chloro-1-phenylpentan-1-one is unique due to the presence of both a benzenesulfinyl group and a chloro group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
122128-97-6 |
|---|---|
Molecular Formula |
C17H17ClO2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-2-chloro-1-phenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO2S/c1-2-13-17(18,16(19)14-9-5-3-6-10-14)21(20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
CCVQWLWZGBBIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)(S(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
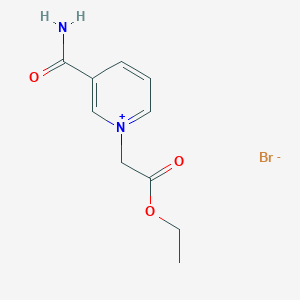
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

